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Abstract

This technical guide provides a comprehensive overview of (1,3-Dibromopropyl)benzene, a
halogenated aromatic compound with potential applications in organic synthesis and
pharmaceutical development. The guide details its chemical identity, including the correct
IUPAC nomenclature, and presents available data on its physicochemical properties, synthesis,
and spectral characteristics. While direct biological applications are not extensively
documented, this guide explores the known uses of structurally similar compounds to infer
potential areas of investigation. All quantitative data is summarized in structured tables, and a
detailed experimental protocol for the synthesis of a related compound is provided as a
methodological reference.

Chemical Identity and Properties

The compound commonly referred to as 1,3-Dibromo-1-phenylpropane is more accurately
named (1,3-dibromopropyl)benzene according to IUPAC nomenclature. This name precisely
describes a propane chain with bromine atoms at positions 1 and 3, and a phenyl group
attached to the first carbon of the propane chain.

Table 1: Chemical Identification of (1,3-Dibromopropyl)benzene[1]
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Identifier Value

IUPAC Name (1,3-dibromopropyl)benzene

CAS Number 17714-42-0

Molecular Formula CoH10Br2

Molecular Weight 277.98 g/mol

Synonyms 1,3-Dibromo-1-phenylpropane, Benzene, (1,3-

dibromopropyl)-

Table 2: Physicochemical Properties of (1,3-Dibromopropyl)benzene

Property Value Source

Molecular Weight 277.984 g/mol NIST[1]

InChl=1S/C9H10Br2/c10-7-6-

InChl 9(11)8-4-2-1-3-5-8/h1-5,9H,6-  NIST[1]
7H2
RSAHLRQANLPURU-

InChiKey NIST[1]

UHFFFAOYSA-N

Synthesis and Experimental Protocols

Detailed experimental protocols for the direct synthesis of (1,3-dibromopropyl)benzene are not
readily available in the surveyed literature. However, a procedure for a structurally similar
compound, 1,3-dibromo-5-isopropylbenzene, is described and can serve as a valuable
reference for methodological adaptation.

Experimental Protocol: Synthesis of 1,3-Dibromo-5-isopropylbenzene[2]
This synthesis involves a two-stage process starting from 2,6-dibromo-4-isopropylaniline.

Stage 1: Diazotization
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e To a mixture of 500 mL of 96% ethanol and 133 mL of 98% H2SOa4, add 26.14 g (89.2 mmol)
of 2,6-dibromo-4-isopropylaniline with vigorous stirring at -5 °C over 15 minutes.

Stage 2: Bromination

Add 16.864 g of NaNO: to the reaction mixture at -5 °C over 1 hour.
 Stir the resulting mixture at 80 °C overnight.

e Add ice water to the reaction system.

» Extract the organic product with 4 x 400 mL of dichloromethane.

o Dry the combined extracts over Na2SOa4 and evaporate the solvent to yield 1,3-dibromo-5-
isopropylbenzene.

The reported yield for this synthesis is 63%.[2]

Spectral Data

Spectroscopic data is essential for the identification and characterization of (1,3-
dibromopropyl)benzene. While complete, assigned spectra are not published, data is available
through various chemical databases.

Table 3: Summary of Available Spectral Data

Data Type Source

13C NMR Spectrum PubChem, SpectraBase

Mass Spectrometry NIST, PubChem, SpectraBase
IR Spectra PubChem, SpectraBase

Note: Access to the full, interactive spectra may require a subscription to the respective
databases.

Applications in Drug Development and Research
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Direct biological activity or applications in drug development for (1,3-dibromopropyl)benzene
are not well-documented in the current literature. However, the chemical functionalities present
in this molecule—a phenyl ring and two reactive bromine atoms—are common in
pharmacologically active compounds.

The structurally related compound, (3-bromopropyl)benzene, serves as a versatile intermediate
in the synthesis of various therapeutic agents.[3] Its derivatives have been investigated for their
potential as:

e Antimicrobial agents[3]

« Inhibitors of protein tyrosine phosphatases (PTPs), which are implicated in diseases such as
cancer and diabetes.[3]

e Quinolinone derivatives that act as potent and selective inhibitors of monoamine oxidase B
(MAO-B), a target for neurodegenerative diseases.[3]

e MraY natural inhibitors, showing promise as antibacterial agents.[3]

Given these applications of a similar molecule, (1,3-dibromopropyl)benzene could potentially

serve as a valuable building block in the synthesis of novel drug candidates. The two bromine
atoms offer multiple sites for further chemical modification, allowing for the creation of diverse
molecular libraries for screening.

Logical Relationships and Workflows

The synthesis of halogenated aromatic compounds often follows a structured workflow, as
illustrated in the following diagram.

Final Product
((1,3-Dibromopropyl)benzene derivative)

Starting Material Diazotization Sandmeyer-type Reaction o ) Purification
(9., Substituted Aniline) | > [ILLL M e} (e.g.. CuBr) Pibrominated Intermediate (Extraction, Chromatography)

Click to download full resolution via product page

A generalized workflow for the synthesis of dibrominated aromatic compounds.
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The above diagram illustrates a common synthetic pathway where a starting aniline derivative
undergoes diazotization followed by a Sandmeyer-type reaction to introduce the bromo-
substituents. The resulting intermediate is then purified to yield the final product. This logical
flow can be adapted for the synthesis of (1,3-dibromopropyl)benzene and its derivatives.

Conclusion

(1,3-Dibromopropyl)benzene is a chemical entity with established nomenclature and
physicochemical properties. While detailed experimental protocols and direct biological
applications are currently sparse in the literature, its structural similarity to versatile
pharmaceutical intermediates suggests its potential as a valuable building block in medicinal
chemistry and drug discovery. Further research into the synthesis, reactivity, and biological
evaluation of this compound is warranted to fully explore its utility for researchers, scientists,
and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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